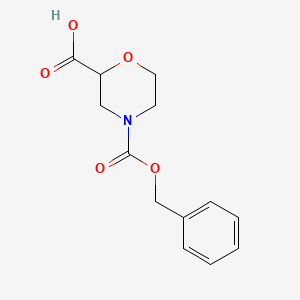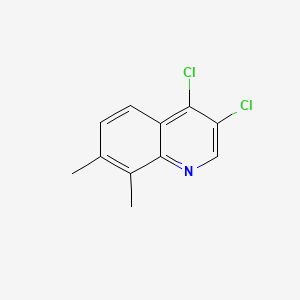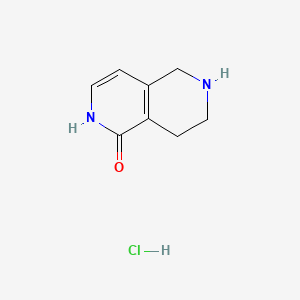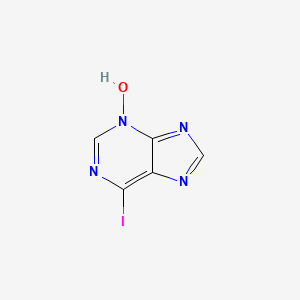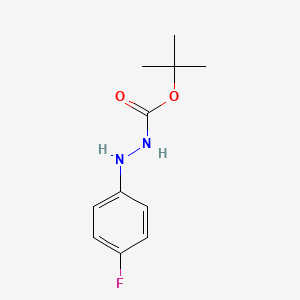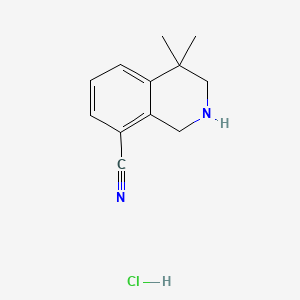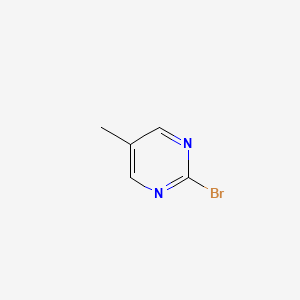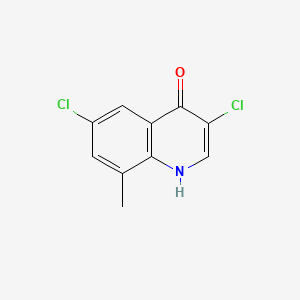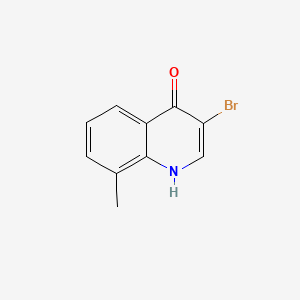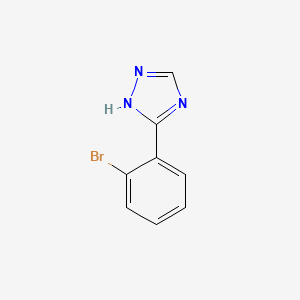![molecular formula C10H11ClN4O B598333 4-(2-Chlor-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholin CAS No. 1202885-72-0](/img/structure/B598333.png)
4-(2-Chlor-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine, also known as 2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine, is a useful research compound. Its molecular formula is C10H11ClN4O and its molecular weight is 238.675. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Janus-Kinase (JAK)-Inhibitoren
Diese Verbindung dient als wichtiger Baustein bei der Synthese von JAK-Inhibitoren . JAK-Inhibitoren spielen eine entscheidende Rolle bei der Behandlung verschiedener Krankheiten, indem sie in den JAK-STAT-Signalweg eingreifen, der an Zellteilungs-, Zelltod- und Tumorbildungsprozessen beteiligt ist .
Antituberkulosemittel
Derivate dieser Verbindung wurden auf ihr Potenzial als Antituberkulosemittel untersucht. Studien haben gezeigt, dass bestimmte Substitutionen am Pyrrolo[2,3-d]pyrimidin-Kern die antituberkulare Aktivität signifikant beeinflussen können .
Antikrebsforschung
Pyrrolo[2,3-d]pyrimidin-Derivate, einschließlich derer mit der 2-Chlor-4-Morpholinyl-Substitution, wurden synthetisiert und auf ihre in-vitro-Antikrebseigenschaften getestet. Diese Verbindungen haben vielversprechende Ergebnisse gegen verschiedene menschliche Krebszelllinien gezeigt .
Kinase-Hemmung zur Krebsbehandlung
Das Strukturmotiv von Pyrrolo[2,3-d]pyrimidin ist in Kinase-Inhibitoren verbreitet, die wichtige therapeutische Mittel in der Krebsbehandlung sind. Die fragliche Verbindung ist besonders relevant für die Synthese solcher Inhibitoren .
Pharmazeutisches Zwischenprodukt
Aufgrund seiner vielseitigen und einzigartigen Struktur wird 4-(2-Chlor-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholin häufig als pharmazeutisches Zwischenprodukt verwendet. Es ist entscheidend für die Synthese verschiedener pharmazeutischer Verbindungen .
Arzneimittelentwicklung und Lead-Optimierung
Die Derivate der Verbindung wurden in der Arzneimittelentwicklung eingesetzt und zeigten Eigenschaften, die während der Lead-Optimierung die Arzneimittelähnlichkeit bewahren. Dies ist besonders wichtig in den frühen Stadien der Arzneimittelentwicklung .
Wirkmechanismus
Target of Action
The primary targets of 4-(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine are the Janus kinases (JAKs), a family of enzymes that play a crucial role in cell signaling . These enzymes are involved in cell division, death, and tumor formation processes .
Mode of Action
4-(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine acts as an inhibitor of the JAK enzymes . It interferes with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway , which is a chain of interactions between proteins in the cell .
Biochemical Pathways
The compound’s action affects the JAK-STAT signaling pathway . This pathway involves a chemical signal transfer from the outside into the cell nucleus, resulting in the activation of genes through a transcription process . Disrupted JAK-STAT signaling may lead to a variety of diseases affecting the immune system .
Pharmacokinetics
It’s known that the compound’s core structure and reactivity make it an ideal starting point for the development of kinase inhibitors .
Result of Action
The molecular and cellular effects of 4-(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine’s action are primarily related to its inhibition of the JAK-STAT signaling pathway . This can lead to a decrease in cell division and death, and potentially inhibit tumor formation processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine. For instance, under normal temperature and humidity conditions, the compound exhibits stability . It may decompose in the presence of strong acids or alkalis . Thus, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Biochemische Analyse
Biochemical Properties
It is known that several JAK inhibitors, which have a common pyrrolo[2,3-d]pyrimidine core, might be synthesized using this compound . JAK inhibitors are compounds that inhibit the activity of one or more of the JAK family of enzymes, thereby interfering with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway .
Cellular Effects
Given its potential role in the synthesis of JAK inhibitors, it may influence cell function by interfering with the JAK-STAT signaling pathway . This pathway is involved in cell division, death, and tumor formation processes .
Molecular Mechanism
It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that under normal temperature and humidity conditions, this compound exhibits stability . It may decompose in the presence of strong acids or alkalis .
Eigenschaften
IUPAC Name |
4-(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O/c11-10-13-8-7(1-2-12-8)9(14-10)15-3-5-16-6-4-15/h1-2H,3-6H2,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAFERBEWASSAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2C=CN3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673087 |
Source


|
| Record name | 2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202885-72-0 |
Source


|
| Record name | 2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
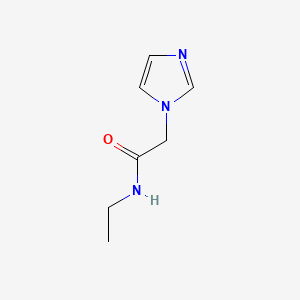
![tert-Butyl 3-(3-hydroxyprop-1-ynyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B598252.png)
